molecular formula C6H4Br2ClN B13005751 2,5-Dibromo-3-chloroaniline

2,5-Dibromo-3-chloroaniline

Cat. No.: B13005751
M. Wt: 285.36 g/mol
InChI Key: UWOIQFBMGCLNNT-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-chloroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of two bromine atoms and one chlorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-chloroaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of an aromatic compound followed by reduction to form an amine, and subsequent halogenation to introduce bromine and chlorine atoms . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium for coupling reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dibromo-3-chloroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-chloroaniline involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

2,5-Dibromo-3-chloroaniline is unique due to the specific arrangement of bromine and chlorine atoms on the aniline ring This unique structure imparts distinct chemical properties and reactivity compared to other halogenated anilines

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

2,5-dibromo-3-chloroaniline

InChI

InChI=1S/C6H4Br2ClN/c7-3-1-4(9)6(8)5(10)2-3/h1-2H,10H2

InChI Key

UWOIQFBMGCLNNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)Br)Cl)Br

Origin of Product

United States

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